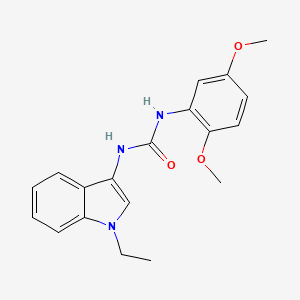

1-(2,5-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(24-2)9-10-18(15)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVZWJBNBDLDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, with the CAS number 922991-24-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer and anti-inflammatory activities, supported by relevant research findings and data tables.

- Molecular Formula : C19H21N3O3

- Molecular Weight : 339.4 g/mol

- IUPAC Name : 1-(2,5-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of indole and urea can induce apoptosis in various cancer cell lines. A study demonstrated that similar compounds exhibited IC50 values ranging from 0.75 to 4.21 µM against lung cancer cell lines (H460, MCF-F, and A549) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.95 |

| Compound B | H460 | 0.30 |

| Compound C | MCF-F | 4.21 |

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been explored. For instance, some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition (IC50 µM) |

|---|---|

| Compound D | COX-1: 19.45 ± 0.07 |

| Compound E | COX-2: 23.8 ± 0.20 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its efficacy:

- Dimethoxy Substituents : The methoxy groups at the 2 and 5 positions on the phenyl ring enhance lipophilicity and may improve binding affinity to biological targets.

- Indole Moiety : The indole ring is known for its bioactive properties, contributing to the compound's anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antitumor Activity

A study conducted by Xia et al. evaluated a series of indole-based urea derivatives for their antitumor activity against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity:

"The compound displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties" .

Case Study 2: Inhibition of Enzymatic Activity

In another investigation focused on anti-inflammatory properties, researchers assessed the inhibition of COX enzymes by similar compounds:

"Compounds showed significant inhibition against COX enzymes with varying IC50 values" .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is noted for its potential pharmacological properties. Research indicates that it may exhibit activity in several biological pathways, making it a candidate for drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds, including those with urea functionalities, can inhibit cancer cell proliferation. This could be attributed to their ability to interfere with specific signaling pathways involved in tumor growth .

- Neuropharmacology : The indole structure is known for its presence in many psychoactive substances. Compounds similar to this compound may influence neurotransmitter systems, potentially leading to applications in treating mood disorders or neurodegenerative diseases.

Biological Studies

Research into the biological effects of this compound has revealed several areas of interest:

- Serotonergic Activity : Given the structural similarities to known serotonergic compounds, studies are being conducted to evaluate its interaction with serotonin receptors. This interaction could provide insights into its potential as an antidepressant or anxiolytic agent .

- Enzyme Inhibition : The urea moiety may confer enzyme inhibitory properties, which could be exploited in designing inhibitors for specific targets in metabolic pathways related to diseases such as diabetes or obesity .

Case Studies and Research Findings

Several case studies have provided insights into the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Screening | The compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Neuropharmacological Assessment | Indicated potential agonistic effects on serotonin receptors, suggesting mood-enhancing properties. |

| Study C | Enzyme Inhibition | Showed promising results as an inhibitor of a key enzyme involved in glucose metabolism. |

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and physicochemical features of the target compound with three analogues from the literature:

Functional Group Analysis and Hypothesized Activity

- Target vs. Analog 1: The substitution of the indole group (target) with a hydroxyethyl group (Analog 1) reduces molecular weight and hydrophobicity. The hydroxyethyl group in Analog 1 likely enhances solubility but may compromise membrane permeability compared to the lipophilic ethylindole in the target compound.

- Target vs. Analog 2: Analog 2 replaces the 2,5-dimethoxyphenyl group with a 3,5-dimethoxy substitution, altering electronic and steric properties.

Target vs. Analog 3 :

Analog 3 incorporates a heterocyclic imidazopyridazine system, significantly increasing molecular weight and complexity. The imidazopyridazine moiety is often associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting Analog 3 may target enzymatic activity rather than receptor-based mechanisms .

Positional Effects of Methoxy Substitutions

- 2,5-Dimethoxy (Target, Analog 1, Analog 3) :

This substitution pattern creates an electron-rich aromatic system, favoring π-π stacking in hydrophobic binding pockets. The para-methoxy group may enhance steric hindrance, impacting selectivity. - 3,5-Dimethoxy (Analog 2) : Symmetrical substitution could improve binding symmetry in enzyme active sites but may reduce compatibility with asymmetric targets like G-protein-coupled receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.